4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one
Overview
Description
4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate chlorinated and fluorinated aromatic precursors with pyridazinone intermediates. Common synthetic routes may include:
Nucleophilic substitution reactions: Using chlorinated and fluorinated benzene derivatives.
Cyclization reactions: Forming the pyridazinone ring structure under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalysts and solvents: To optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Reactions with nucleophiles or electrophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Using it in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
Gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-phenylpyridazin-3(2H)-one: Lacks the additional chlorine and fluorine substituents.
3-Chloro-4-fluorophenylpyridazin-3(2H)-one: Missing the dichloro substitution on the pyridazinone ring.
Uniqueness
4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4,5-dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3FN2O/c11-6-3-5(1-2-8(6)14)16-10(17)9(13)7(12)4-15-16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDKBLILZSKEND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)Cl)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371450 | |
Record name | 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72396-65-7 | |
Record name | 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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